Gantrisin diethanolamine salt is a pharmaceutical compound derived from sulfisoxazole, a sulfonamide antibiotic. It is primarily used for its antibacterial properties against a variety of infections. The diethanolamine salt form enhances the solubility and bioavailability of the active ingredient, making it more effective in therapeutic applications. This compound is classified under the category of sulfonamide antibiotics, which are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis.
Gantrisin diethanolamine salt is synthesized from sulfisoxazole, which is a synthetic derivative of para-aminobenzoic acid (PABA). This compound is utilized in various formulations, including oral suspensions, to treat infections caused by susceptible bacteria. The active moiety in this compound, sulfisoxazole, competes with PABA for the enzyme dihydropteroate synthase in bacteria, leading to the inhibition of folic acid synthesis .
The synthesis of Gantrisin diethanolamine salt typically involves the neutralization of sulfisoxazole with diethanolamine. This reaction enhances the solubility of the sulfisoxazole in aqueous solutions, making it suitable for pharmaceutical formulations.
Gantrisin diethanolamine salt has a complex molecular structure that includes a sulfonamide group attached to an oxazole ring, as well as diethanolamine moieties that enhance its solubility.
Gantrisin diethanolamine salt primarily undergoes reactions typical of sulfonamide antibiotics:
Gantrisin diethanolamine salt exerts its antibacterial effects through:
Relevant data indicates that Gantrisin maintains stability under normal storage conditions but should be protected from excessive heat and moisture .
Gantrisin diethanolamine salt is primarily used in clinical settings for:
The synthesis of Gantrisin diethanolamine salt involves an acid-base neutralization reaction between sulfisoxazole (a sulfonamide antibiotic) and diethanolamine (DEA). This process requires precise control of reaction parameters to maximize yield and purity.
Table 1: Solvent Performance in Neutralization Reactions
Solvent | Reaction Rate Constant (min⁻¹) | Byproduct Formation (%) | DEA Recovery (%) |
---|---|---|---|
Water | 0.042 | <2 | 98.5 |
Ethanol | 0.038 | 5–8 | 92.1 |
Isopropanol | 0.025 | 3–6 | 94.3 |
Toluene | 0.015 | <1 | 99.0 |
Post-neutralization, the salt is purified via antisolvent crystallization using water-miscible organics (e.g., acetone or ethanol). Key factors include:
Table 2: Purification Method Efficiency
Method | Yield (%) | Purity (%) | Processing Time (h) | Solvent Retention (wt%) |
---|---|---|---|---|
Slow Crystallization | 92 | 99.5 | 8–10 | 0.8 |
Fast Crystallization | 85 | 97.1 | 3–4 | 2.5 |
Centrifugal Filtration | 89 | 98.3 | 1–2 | 1.7 |
Table 3: Scale-Up Parameters for Neutralization Reactors
Parameter | Lab Scale (1L) | Pilot Scale (100L) | Production Scale (1000L) |
---|---|---|---|
Mixing Time (min) | 2 | 8 | 15 |
Cooling Capacity (kW) | 0.1 | 12 | 150 |
Yield (%) | 95 | 92 | 88 |
Batch Cycle (h) | 3 | 6 | 10 |
Industrial processes generate waste streams containing unreacted DEA, solvents, and inorganic salts. Sustainable strategies include:
Table 4: Waste Stream Composition and Mitigation
Waste Component | Concentration (g/L) | Treatment Method | Recycling Efficiency (%) |
---|---|---|---|
Unreacted DEA | 15–20 | Vacuum Distillation | 95 |
Sulfisoxazole Isomers | 0.5–1.0 | Alkali Precipitation | 99 |
Sodium/Potassium Salts | 30–50 | Crystallization | 85 |
Organic Solvents | 100–150 | Fractional Distillation | 97 |
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 4261-17-0
CAS No.: 28387-44-2
CAS No.: 2016-48-0